![molecular formula C20H15BrN2O5 B2485063 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one CAS No. 1173034-73-5](/img/structure/B2485063.png)
6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one
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Description
6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained attention in recent years due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
- The brominated chromone structure of this compound suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases. 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one may exhibit anti-inflammatory effects by modulating key pathways. Researchers have studied its impact on inflammatory markers and cytokines, making it a candidate for drug development in inflammatory disorders .
- Oxidative stress contributes to aging and various diseases. This compound’s methoxy and bromine substituents may confer antioxidant properties. Investigations have explored its radical-scavenging abilities and potential protective effects against oxidative damage .
- Neurodegenerative diseases require effective therapeutic strategies. Some studies suggest that 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one could protect neurons from damage. Its ability to modulate neuroinflammation and oxidative stress pathways warrants further investigation .
- The oxadiazole moiety in this compound may contribute to its antimicrobial properties. Researchers have evaluated its efficacy against bacteria, fungi, and even drug-resistant strains. It could be a valuable lead compound for developing new antimicrobial agents .
- Beyond biological applications, chemists utilize this compound in synthetic routes. For instance, it can serve as a building block for more complex molecules due to its unique structure. Medicinal chemists explore its derivatives for drug design and optimization .
Anticancer Potential
Anti-inflammatory Properties
Antioxidant Activity
Neuroprotective Potential
Antimicrobial Activity
Organic Synthesis and Medicinal Chemistry
properties
IUPAC Name |
6-bromo-3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5/c1-3-26-14-6-4-11(5-7-14)18-22-19(28-23-18)15-9-12-8-13(21)10-16(25-2)17(12)27-20(15)24/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIZHVAPLVUKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC(=CC(=C4OC3=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one |
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